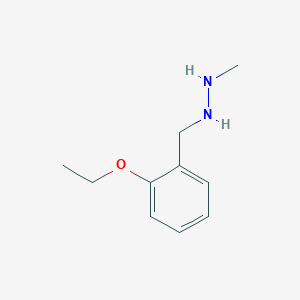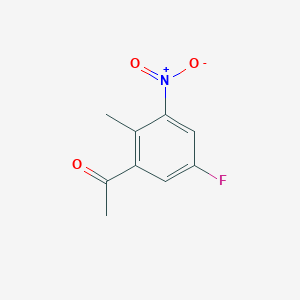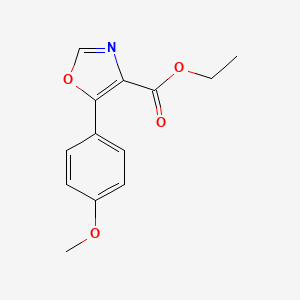
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester (5-MOPCEE) is a compound that has been studied extensively for its potential applications in the field of scientific research. It has been found to possess a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has been found to have a wide range of applications in scientific research, including its use in the study of enzymes, proteins, and other biological molecules. It has also been used to study the structure and function of cell membranes, as well as to monitor and control the activity of ion channels. Additionally, 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has been used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on living organisms.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% is not fully understood. However, it is believed to interact with cell membranes and other biological molecules, altering their structure and function. Additionally, 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has been found to interact with ion channels, allowing for the control of their activity.
Biochemical and Physiological Effects
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and other biological molecules, as well as to alter the structure and function of cell membranes. Additionally, 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has been found to have an effect on the activity of ion channels, allowing for the control of their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and yields a high purity product. Additionally, it has a wide range of applications in scientific research, and has been found to have a wide range of biochemical and physiological effects. However, there are some limitations to the use of 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% in laboratory experiments. It is not fully understood how it interacts with biological molecules and cell membranes, and its effects on ion channels are still being studied. Additionally, its effects on living organisms are still being investigated.
Direcciones Futuras
There are a number of possible future directions for the study of 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%. These include further investigations into its mechanism of action, as well as its effects on enzymes, proteins, and other biological molecules. Additionally, further studies could be conducted to better understand its effects on cell membranes and ion channels. Additionally, further research could be conducted to investigate the effects of 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% on living organisms, as well as its potential applications in the field of medicine.
Métodos De Síntesis
5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% is synthesized through a multi-step process involving the reaction of 4-methoxyphenyloxazole-4-carboxylic acid ethyl ester with anhydrous sodium acetate, followed by the addition of anhydrous sodium hydroxide and ethyl acetate. The resulting product is then purified by recrystallization from ethyl acetate and ethanol. This method of synthesis has been found to be relatively simple and cost-effective, and yields high purity 5-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%.
Propiedades
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOGQOLDGZSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)

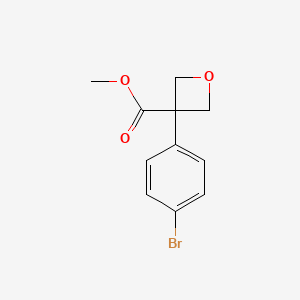

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

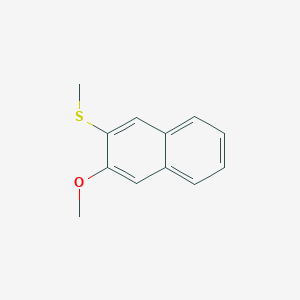
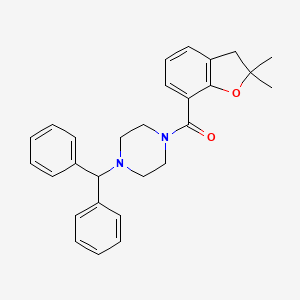

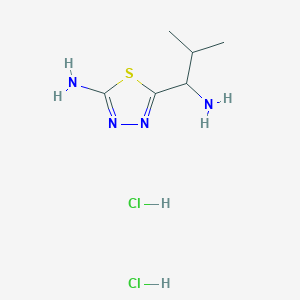

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
